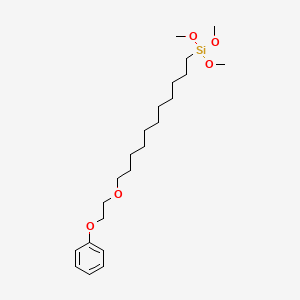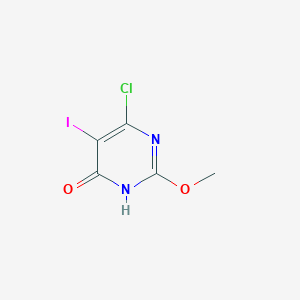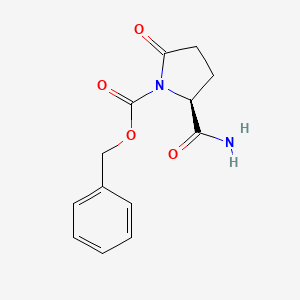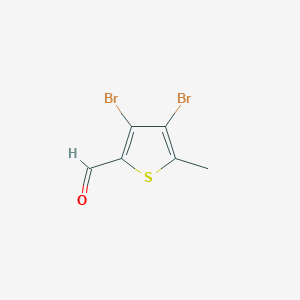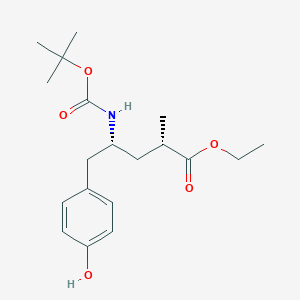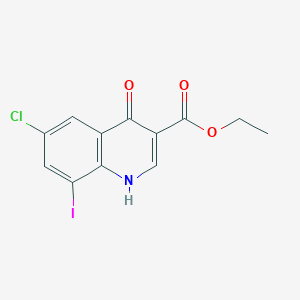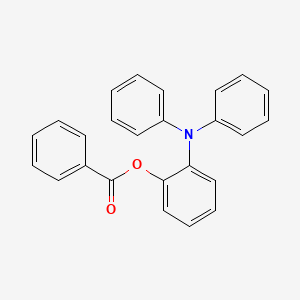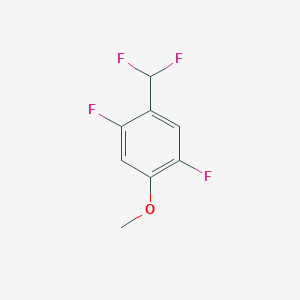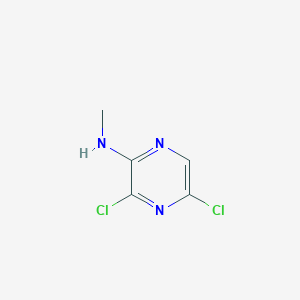
1,4-Diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Chlorination: Chlorine is introduced at the 7-position using chlorinating agents like thionyl chloride.
Etherification: The p-tolyloxy group is introduced through an etherification reaction using p-tolyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthraquinone: A simpler anthracene derivative used in dye production and as a precursor for other chemicals.
1,4-Diaminoanthraquinone: Similar in structure but lacks the chloro and p-tolyloxy groups, used in dye synthesis.
7-Chloro-2-(p-tolyloxy)anthracene-9,10-dione: Lacks the amino groups, used in organic electronics.
Uniqueness
1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione is unique due to its combination of functional groups, which impart specific chemical reactivity and biological activity. The presence of both amino and chloro groups, along with the p-tolyloxy moiety, makes it versatile for various applications, particularly in medicinal chemistry and material science.
Propiedades
Número CAS |
88605-32-7 |
|---|---|
Fórmula molecular |
C21H15ClN2O3 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
1,4-diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3/c1-10-2-5-12(6-3-10)27-16-9-15(23)17-18(19(16)24)21(26)14-8-11(22)4-7-13(14)20(17)25/h2-9H,23-24H2,1H3 |
Clave InChI |
ZGAOLUVLCAESAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane](/img/structure/B13137065.png)
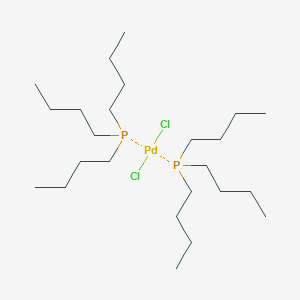
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)

